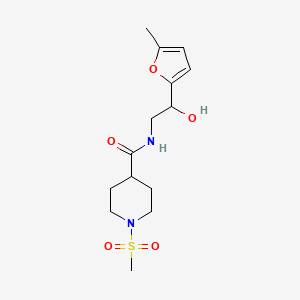

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S/c1-10-3-4-13(21-10)12(17)9-15-14(18)11-5-7-16(8-6-11)22(2,19)20/h3-4,11-12,17H,5-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLHSWXVYQKLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known by its CAS number 1226448-52-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

The molecular formula of the compound is with a molecular weight of 330.4 g/mol. Its structure features a piperidine ring substituted with a methylsulfonyl group and a hydroxy-5-methylfuran moiety, which may influence its biological interactions.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The presence of the methylsulfonyl group suggests potential enzyme inhibitory properties, particularly against enzymes like acetylcholinesterase (AChE), which is crucial in neuropharmacology.

- Antioxidant Activity : The furan moiety may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Compounds with similar structures have shown antibacterial activity against various pathogens, indicating that this compound may also possess such properties.

Antimicrobial Activity

A study evaluating related piperidine derivatives found significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The synthesized compounds exhibited minimum inhibitory concentrations (MIC) in the range of 15-30 µg/mL, suggesting effective antimicrobial properties .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 20 |

| B | Staphylococcus aureus | 25 |

| C | Pseudomonas aeruginosa | 30 |

Enzyme Inhibition Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit AChE activity significantly. The inhibition percentage was observed to be around 60% at a concentration of 50 µM .

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| AChE | 60 |

| Urease | 45 |

Case Studies and Research Findings

Recent investigations into the pharmacological profile of piperidine derivatives indicate that modifications in the substituents can lead to enhanced biological activities. For instance, a study reported that introducing different functional groups on the piperidine ring resulted in compounds with improved potency against cancer cell lines .

Cancer Research

In cancer-related studies, compounds similar to this one have been evaluated for their ability to inhibit tumor growth. For example, one derivative demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, including SJSA-1 and MCF-7, with IC50 values ranging from 10 to 25 µM .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is C14H22N2O5S, with a molecular weight of approximately 330.4 g/mol. The compound features a piperidine ring, a methylsulfonyl group, and a hydroxyethyl group attached to a 5-methylfuran moiety. These structural elements contribute to its unique chemical behavior and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Preliminary studies suggest that this compound may modulate the activity of specific enzymes or receptors, influencing cellular processes such as:

- Inflammation : Research indicates that it may impact signaling pathways involved in inflammatory responses.

- Neuroprotection : Its unique structure suggests potential protective effects on neuronal cells, which warrants further exploration in neurodegenerative disease models.

Biological Interactions

The compound's interactions with biological targets are an area of active investigation. Its ability to form hydrogen bonds due to the presence of the hydroxy group enhances its interaction with proteins and enzymes, potentially leading to:

- Targeted Drug Design : The distinct functional groups allow for the development of targeted therapies that could minimize side effects while maximizing efficacy.

- Biomolecular Studies : It serves as a valuable tool for studying biological pathways and mechanisms due to its reactivity and binding capabilities.

Chemical Synthesis

In synthetic organic chemistry, this compound can act as a building block for more complex molecules. Its synthesis typically involves multi-step reactions that can yield various derivatives useful in:

- Material Science : Developing new materials with specific properties derived from its unique structure.

- Pharmaceutical Development : Creating analogs with improved pharmacological profiles.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal highlighted the compound's anti-inflammatory effects in vitro. Researchers observed that treatment with this compound reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound using models of oxidative stress. The findings indicated that it could mitigate neuronal cell death induced by oxidative agents, pointing towards its utility in treating neurodegenerative disorders.

Chemical Reactions Analysis

Hydroxy Group Functionalization

The secondary alcohol on the ethyl chain undergoes typical alcohol reactions:

Mitsunobu Reaction

This alcohol participates in Mitsunobu reactions to form ethers. For example:

-

Reaction : Treatment with aryl alcohols under Mitsunobu conditions (PPh₃, DIAD) yields aryl ether derivatives .

Esterification

The hydroxy group can be esterified using acid chlorides or anhydrides:

Carboxamide Transformations

The piperidine-4-carboxamide group is susceptible to hydrolysis and reduction:

Hydrolysis to Carboxylic Acid

Reductive Alkylation

-

Application : Converts the carboxamide to a secondary amine after prior deprotection steps.

Piperidine Sulfonamide Reactivity

The methylsulfonyl group on the piperidine nitrogen influences reactivity:

Deprotection and Functionalization

-

Deprotection : TFA in CH₂Cl₂ cleaves the methylsulfonyl group, exposing the secondary amine .

-

Subsequent Reactions :

Furan Ring Modifications

The 5-methylfuran-2-yl group exhibits limited reactivity under standard conditions but can undergo:

Hydrogenation

Stability and Compatibility

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares the target compound with structurally related piperidine-carboxamide derivatives:

Key Observations :

- Sulfonyl Groups : The methylsulfonyl group in the target compound contrasts with methylsulfonamide in , which may influence solubility and electronic effects.

- Hydroxyethyl Side Chain : This moiety is shared with the trifluoromethylphenyl analog in but differs in aromatic substitution, suggesting divergent metabolic pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

Methodological Answer:

A stepwise approach is typically employed:

Core piperidine synthesis : Start with piperidine-4-carboxylic acid derivatives. Methylsulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether intermediates .

Furan moiety incorporation : Use coupling reactions (e.g., Suzuki-Miyaura for furan derivatives) or hydroxyethylation via Grignard reagents to attach the 5-methylfuran-2-yl group .

Final amidation : Activate the carboxylic acid (e.g., using HATU or EDC) and couple with the hydroxyethyl-furan amine under inert conditions .

Key Validation : Monitor intermediates via -NMR and LC-MS to confirm regioselectivity and purity .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

Based on structurally related compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid long-term storage; reassess stability every 6 months .

- Disposal : Follow hazardous waste guidelines. Incinerate via licensed facilities equipped to handle sulfonamide derivatives .

Advanced: How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer:

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for batch effects in reagents .

- Compound purity : Validate purity (>95% via HPLC) and exclude solvent residues (e.g., DMSO) that may interfere .

- Dose-response calibration : Use quantitative NMR or mass spectrometry to confirm stock concentrations before assays .

Recommendation : Replicate experiments across independent labs with shared protocols .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER, leveraging crystallographic data from related piperidine sulfonamides .

- Docking studies : AutoDock Vina or Glide can model binding affinities to receptors, guided by X-ray structures of analogous compounds .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methylsulfonyl at piperidine N1, hydroxyethyl-furan at C2) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (±5 ppm accuracy) .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

- Reaction solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic amidation .

- Catalyst screening : Test Pd(OAc) or CuI for coupling steps involving furan derivatives .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: What purity assessment methods are recommended for this compound?

Methodological Answer:

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to quantify purity (>95%). Monitor at 254 nm .

- TLC : Silica plates with UV visualization; R values compared to standards .

- Elemental analysis : Confirm C, H, N, S content within 0.4% of theoretical values .

Advanced: What strategies mitigate ecological risks during disposal of this compound?

Methodological Answer:

- Biodegradation assays : Use OECD 301F tests to assess microbial degradation in wastewater .

- Toxicity prediction : Apply ECOSAR models to estimate acute/chronic aquatic toxicity based on sulfonamide and furan substructures .

- Waste treatment : Oxidize via Fenton’s reagent to break down persistent aromatic moieties .

Basic: How should intermediates be characterized during synthesis?

Methodological Answer:

- FT-IR : Track carbonyl (1650–1700 cm) and sulfonyl (1150–1250 cm) stretches .

- Melting point : Compare to literature values for piperidine analogs (±2°C tolerance) .

- Chiral HPLC : Confirm enantiomeric excess if stereocenters are present .

Advanced: How can researchers resolve crystallographic disorder in this compound?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for flexible substituents (e.g., hydroxyethyl-furan) .

- Refinement tools : Apply SHELXL’s PART and ISOR commands to model thermal motion in methylsulfonyl groups .

- Twinned crystals : Test for merohedral twinning using PLATON’s TWINABS and reprocess data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.